3-Fluoro-α-methyl-4-(4-butyl-2-thiazolyl)benzeneacetic acid 3-Fluoro-α-methyl-4-(4-butyl-2-thiazolyl)benzeneacetic acid
Brand Name: Vulcanchem
CAS No.: 138568-73-7
VCID: VC0158490
InChI: InChI=1S/C16H18FNO2S/c1-3-4-5-12-9-21-15(18-12)13-7-6-11(8-14(13)17)10(2)16(19)20/h6-10H,3-5H2,1-2H3,(H,19,20)
SMILES: CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F
Molecular Formula: C16H18FNO2S
Molecular Weight: 307.4 g/mol

3-Fluoro-α-methyl-4-(4-butyl-2-thiazolyl)benzeneacetic acid

CAS No.: 138568-73-7

Main Products

VCID: VC0158490

Molecular Formula: C16H18FNO2S

Molecular Weight: 307.4 g/mol

3-Fluoro-α-methyl-4-(4-butyl-2-thiazolyl)benzeneacetic acid - 138568-73-7

CAS No. 138568-73-7
Product Name 3-Fluoro-α-methyl-4-(4-butyl-2-thiazolyl)benzeneacetic acid
Molecular Formula C16H18FNO2S
Molecular Weight 307.4 g/mol
IUPAC Name 2-[4-(4-butyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid
Standard InChI InChI=1S/C16H18FNO2S/c1-3-4-5-12-9-21-15(18-12)13-7-6-11(8-14(13)17)10(2)16(19)20/h6-10H,3-5H2,1-2H3,(H,19,20)
Standard InChIKey RLTNQFXEYRXHBE-UHFFFAOYSA-N
SMILES CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F
Canonical SMILES CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F
PubChem Compound 15163915
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator